molecular formula C10H14BNO4 B13682236 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL

Cat. No.: B13682236
M. Wt: 223.04 g/mol
InChI Key: USNQUVNADCNTTF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a hydroxyethoxy group, and a benzo[C][1,2]oxaborol ring system, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[C][1,2]oxaborol ring system, followed by the introduction of the aminomethyl and hydroxyethoxy groups. Common reagents used in these reactions include boronic acids, amines, and ethylene glycol derivatives. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminomethyl and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The pathways involved can include inhibition of protein synthesis or disruption of cellular processes, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A similar compound used as a phosphodiesterase-4 (PDE4) inhibitor for the treatment of skin conditions like psoriasis and atopic dermatitis.

    Leucylaniline Derivatives: Compounds that share structural similarities and are investigated for their potential as enzyme inhibitors.

Uniqueness

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific combination of functional groups and the benzo[C][1,2]oxaborol ring system

Biological Activity

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL, also known as a benzoxaborole compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique boron-containing structure, which contributes to its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2131797-84-5
  • Molecular Formula : C10H13BNO4
  • Molecular Weight : 257.48 g/mol

Structural Representation

The structural formula can be represented as follows:

C10H13BNO4\text{C}_{10}\text{H}_{13}\text{B}\text{N}\text{O}_4

Antimicrobial Properties

Benzoxaborole compounds, including this compound, exhibit significant antimicrobial activity. Research indicates that these compounds are effective against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.

The primary mechanism involves inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and survival. A study demonstrated that specific derivatives of benzoxaboroles showed high selectivity for Mtb LeuRS with an IC50 value of 0.20 μM and a minimum inhibitory concentration (MIC) of 0.08 μM against M. tuberculosis strains .

Antiparasitic Activity

Benzoxaboroles have also been identified as potential treatments for parasitic infections, particularly those caused by Wolbachia, which is implicated in diseases such as lymphatic filariasis. The introduction of boron into pleuromutilin structures has enhanced their efficacy against Wolbachia, showing significant in vitro activity .

Table 1: Summary of Biological Activities

CompoundTarget PathogenMechanismIC50 (μM)MIC (μM)
This compoundMycobacterium tuberculosisInhibition of LeuRS0.200.08
Benzoxaborole DerivativePlasmodium falciparumUnknown5032-64 nM-
Boron-PleuromutilinWolbachia spp.Antibiotic activity--

Clinical Implications

Several benzoxaborole derivatives are currently under clinical evaluation for their efficacy against resistant strains of bacteria and parasites. The favorable pharmacokinetic profiles observed in preclinical studies suggest potential for oral administration and effective systemic exposure .

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

2-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol

InChI

InChI=1S/C10H14BNO4/c12-6-9-7-2-1-3-8(15-5-4-13)10(7)11(14)16-9/h1-3,9,13-14H,4-6,12H2

InChI Key

USNQUVNADCNTTF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2OCCO)C(O1)CN)O

Origin of Product

United States

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